

troubleshooting C-S bond formation for 4-(phenylthio)phenol

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Compound Focus: 4-(Phenylthio)phenol

CAS No.: 5633-55-6

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Modern C-S Bond Formation Strategies

For researchers building molecules like **4-(phenylthio)phenol**, here are key modern synthetic methods:

Method	Key Feature	Typical Conditions	Advantages	Considerations
Aryne-Mediated Arylation [1]	Reaction of heterocyclic thiones with aryne intermediates	CsF, MeCN, 50-60°C, 0.5-1 h	Mild conditions; avoids transition metals; high purity	Requires pre-formed aryne precursor
Palladium(II)-Catalyzed Tandem Coupling/Sulfonylation [2]	One-pot C-S bond formation & oxidation to sulfoxide	Pd(OAc) ₂ , Cs ₂ CO ₃ , DMSO, 100°C	Broad substrate scope; direct C-H functionalization	Can over-oxidize to sulfoxide; requires Pd catalyst

Method	Key Feature	Typical Conditions	Advantages	Considerations
Visible-Light Photoredox Catalysis [3]	Radical-based C-S coupling via Single Electron Transfer (SET)	Photocatalyst, visible light, room temp.	Very mild; green chemistry; versatile	Specialized equipment; optimization for new substrates can be complex

Experimental Protocol: Aryne-Mediated C-S Bond Formation

Here is a detailed procedure based on a method from *Tetrahedron* for forming C(aryl)-S bonds under mild conditions [1].

1. Reaction Setup

- In a round-bottom flask, mix your **1,3,4-oxadiazol-2-thione** (1.0 mmol) and **aryne precursor** (e.g., ortho-(trimethylsilyl)aryl triflate, 1.2 mmol).
- Add dry acetonitrile as solvent (10 mL).
- Add **cesium fluoride** (2.0 mmol) as a base to generate the aryne in situ.

2. Reaction Execution

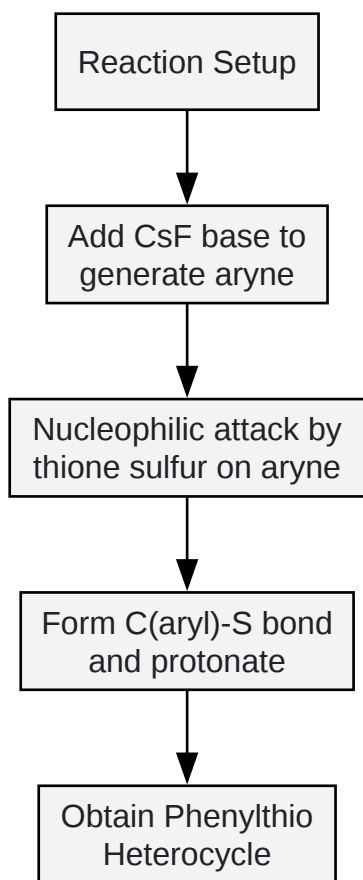
- Stir the reaction mixture at **50-60°C** for **30-60 minutes**.
- Monitor reaction progress by **TLC**.

3. Work-up

- After completion, cool the mixture to room temperature.
- Quench by adding a saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate.
- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification

- Purify the crude product using techniques such as recrystallization or column chromatography to obtain the target phenylthio heterocyclic compound.



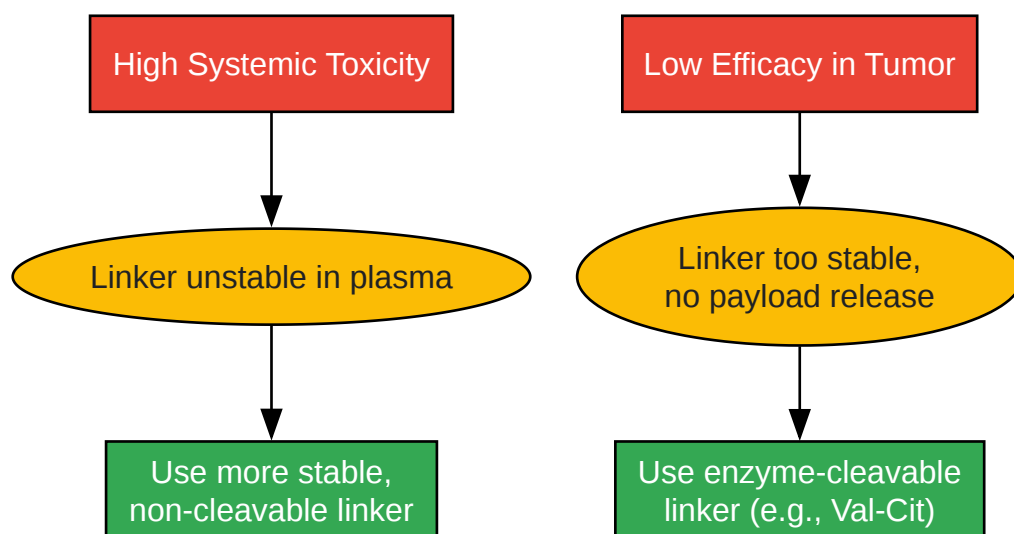
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Troubleshooting ADC Development

The linker is a critical component in ADCs. Here are common issues and solutions related to linker stability and payload release:

Problem	Possible Causes	Potential Solutions
Premature Payload Release & High Systemic Toxicity	Linker is unstable in plasma; non-specific cleavage.	Switch to a more stable linker (e.g., from cleavable to non-cleavable); optimize the conjugation site on the antibody [4] [5].

Problem	Possible Causes	Potential Solutions
Insufficient Payload Release at Tumor Site & Low Efficacy	Linker is too stable; inefficient intracellular cleavage.	Use a cleavable linker sensitive to tumor microenvironment (e.g., cathepsin-cleavable Val-Cit dipeptide) [6] [4].
ADC Aggregation & Rapid Clearance	Hydrophobic payloads cause aggregation; heterogeneous DAR.	Incorporate hydrophilic linkers (e.g., PEG); use site-specific conjugation for uniform DAR [5].
Lack of Bystander Killing Effect for Heterogeneous Tumors	Charged, membrane-impermeable payload (e.g., MMAF); non-cleavable linker.	Use a cleavable linker with a permeable payload (e.g., MMAE, DXd) [5].



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Key Technical FAQs

Q1: What are the main benefits of photochemical C-S bond formation? Visible-light photoredox catalysis offers a **green and sustainable alternative** to traditional methods. It uses visible light as a renewable energy source, operates under mild conditions (often at room temperature), and avoids the need for toxic metal catalysts or strong oxidants, making it highly attractive for synthesizing complex bioactive molecules [3].

Q2: How does a "bystander effect" improve ADC efficacy? The bystander effect occurs when a **hydrophobic, membrane-permeable payload** is released from an ADC inside a target cell and diffuses out to kill neighboring cancer cells, regardless of their antigen expression. This is crucial for treating tumors with heterogeneous antigen expression and helps eliminate antigen-negative or resistant cell populations within the tumor, significantly enhancing the ADC's overall antitumor efficacy [5].

Q3: What is the key difference between cleavable and non-cleavable linkers in ADCs?

- **Cleavable linkers** rely on specific physiological conditions for payload release, such as the low pH in endosomes/lysosomes or the presence of specific enzymes (e.g., cathepsins). They can enable the **bystander effect** [6] [4].
- **Non-cleavable linkers** remain stable until the entire ADC is degraded within the target cell. The released payload is the **antibody-linker-payload complex**, which can be more charged and may not exhibit a bystander effect, potentially improving specificity [4] [5].

The optimal synthetic strategy and linker choice depend on your target molecule and application. For synthesizing compounds like **4-(phenylthio)phenol**, the aryne method offers a robust, metal-free path. For ADC development, linker selection is a central design challenge that directly impacts safety and efficacy.

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